5-Chloro-4-fluoro-2-hydroxybenzonitrile
Description
5-Chloro-4-fluoro-2-hydroxybenzonitrile is a substituted benzonitrile derivative featuring a hydroxyl group (-OH) at position 2, fluorine at position 4, and chlorine at position 5.
Properties
IUPAC Name |
5-chloro-4-fluoro-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXOYSYTODWLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-4-fluoro-2-hydroxybenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant case studies and research findings.
The compound can be synthesized through various chemical pathways involving the substitution of halogens and hydroxyl groups on the benzene ring. The general synthetic route includes:
- Starting Materials : 5-Chloro-4-fluorophenol and benzonitrile.
- Reagents : Common reagents include potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO) as a solvent.
- Reaction Conditions : Typically conducted under reflux conditions to facilitate the reaction.
The resulting compound exhibits a molecular formula of C7H4ClFNO, with a molecular weight of approximately 173.56 g/mol.
Antimicrobial Properties
Research indicates that this compound shows promising antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as penicillin G and ciprofloxacin, indicating its potential as an antimicrobial agent .
Inhibition of Photosynthetic Electron Transport
In addition to its antimicrobial properties, this compound has been studied for its ability to inhibit photosynthetic electron transport in chloroplasts. The inhibition was measured using spinach chloroplasts (Spinacia oleracea), revealing that the compound binds to photosystem II (PS II), thus disrupting normal photosynthetic processes. This mechanism positions it as a potential herbicide candidate .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its chemical structure. The presence of both chloro and fluoro substituents on the aromatic ring enhances lipophilicity and biological interactions, which are critical for its antimicrobial and herbicidal activities. A series of derivatives have been synthesized and evaluated, showing that modifications in the aromatic system significantly affect their biological potency .
Study on Antimycobacterial Activity
A comprehensive study investigated a series of compounds related to this compound for their antimycobacterial properties. The compounds were tested against Mycobacterium tuberculosis, with some derivatives exhibiting significant activity, suggesting that structural modifications could lead to more effective antimycobacterial agents .
Evaluation of Photosynthesis Inhibition
In another study focusing on photosynthesis inhibition, researchers found that compounds similar to this compound effectively reduced chlorophyll fluorescence in treated spinach leaves. This inhibition was quantified using chlorophyll fluorescence measurements, reinforcing the compound's potential as a selective herbicide .
Data Table: Biological Activity Overview
Scientific Research Applications
Organic Synthesis
5-Chloro-4-fluoro-2-hydroxybenzonitrile serves as an important intermediate in organic synthesis. It is employed as a reagent for the synthesis of other complex organic molecules, including:
- 4-cyano-3-fluorophenyl 4-(hexadecyloxy) benzoate : This synthesis involves demethylation using boron tribromide, showcasing the compound's role in producing derivatives that may have enhanced biological activity.
Medicinal Chemistry
The compound has been explored for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Although specific mechanisms of action are still under investigation, preliminary studies suggest that compounds derived from this compound may exhibit anti-tumor properties.
For instance, case studies have indicated that derivatives of this compound can reduce tumor size and regression in xenograft models of renal cell carcinoma. These studies highlight its potential as a therapeutic agent .
Research indicates that the introduction of fluorine into bioactive molecules can significantly alter their biological properties. The presence of both chloro and fluoro substituents in this compound may enhance its interactions with biological targets, leading to improved efficacy and selectivity in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key analogs and their structural differences:
| Compound Name | Substituents (Positions) | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|---|
| 5-Chloro-4-fluoro-2-hydroxybenzonitrile | Cl (5), F (4), -OH (2) | Not Provided | C₇H₃ClFNO | 171.56* | -OH, -CN, Cl, F |
| 5-Chloro-2-hydroxybenzonitrile | Cl (5), -OH (2) | 166023-30-9 | C₇H₄ClNO | 153.56 | -OH, -CN, Cl |
| 5-Chloro-2-fluoro-4-iodobenzonitrile | Cl (5), F (2), I (4) | 2383843-16-9 | C₇H₂ClFIn | 281.45 | -CN, Cl, F, I |
| 4-Amino-2-chloro-5-fluorobenzonitrile | Cl (2), F (5), -NH₂ (4) | 1228376-68-8 | C₇H₄ClFN₂ | 170.57 | -NH₂, -CN, Cl, F |
*Calculated based on standard atomic weights.
Key Observations:
Halogen vs. Hydroxyl Substitution :
- The absence of fluorine in 5-chloro-2-hydroxybenzonitrile () reduces its electronegativity compared to the target compound. The additional fluorine in the 4-position likely increases acidity at the hydroxyl group (2-position) due to electron-withdrawing effects .
- 5-Chloro-2-fluoro-4-iodobenzonitrile () replaces the hydroxyl group with iodine, significantly increasing steric bulk and altering reactivity (e.g., in Suzuki-Miyaura cross-coupling via the boronate analog in ).
Amino vs. Hydroxyl Groups: 4-Amino-2-chloro-5-fluorobenzonitrile () substitutes the hydroxyl group with an amino (-NH₂) group.
Physicochemical Properties and Reactivity
- Solubility: The hydroxyl group in the target compound improves water solubility compared to non-hydroxylated analogs like 5-chloro-2-fluoro-4-iodobenzonitrile .
- Acidity : The -OH group’s pKa is likely lower (more acidic) than in 5-chloro-2-hydroxybenzonitrile due to the electron-withdrawing fluorine at position 4 .
- Stability : Halogenated benzonitriles generally exhibit thermal stability, but the hydroxyl group may introduce sensitivity to oxidation.
Preparation Methods
Aryloxy Phenol Coupling and Demethylation
Another approach involves coupling halogenated benzonitriles with substituted phenols followed by demethylation to install the hydroxy group.
A two-step synthesis of 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile was reported involving the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in N-methylpyrrolidone (NMP) and potassium carbonate, followed by demethylation using boron tribromide in dichloromethane.
This method highlights the utility of Ullmann-type coupling reactions catalyzed by copper for forming aryloxy linkages, followed by demethylation to reveal phenolic hydroxyl groups.
Detailed Preparation Routes and Reaction Conditions
Research Findings and Analysis
The fluorination via alkali metal fluoride is a robust and selective method for introducing fluorine atoms into chlorinated benzonitriles. The use of quaternary ammonium salts as phase transfer catalysts enhances the reaction efficiency.
Lewis acid-promoted cyanation allows for site-selective installation of the nitrile group on phenols, which is crucial for synthesizing hydroxybenzonitriles with halogen substituents. The reaction proceeds under mild conditions with high yields and purity.
Aryloxy coupling reactions followed by demethylation provide an alternative route to hydroxybenzonitriles, especially when direct cyanation is challenging. The use of NMP as solvent and potassium carbonate as base facilitates the coupling, while boron tribromide efficiently removes methyl protecting groups.
These methods collectively enable the preparation of 5-chloro-4-fluoro-2-hydroxybenzonitrile with high regioselectivity and yield, suitable for further application in synthesis and industrial processes.
Summary Table of Preparation Methods for this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Chloro-4-fluoro-2-hydroxybenzonitrile with high regioselectivity?
- Methodological Answer : The synthesis of polyhalogenated benzonitriles often involves sequential halogenation and functional group transformations. For example, nitrile introduction via Rosenmund-von Braun reactions on halogenated aryl halides (e.g., using CuCN) can be optimized at 120–150°C in DMF . Hydroxyl group installation may require selective hydrolysis of protected intermediates (e.g., methoxy groups under acidic conditions). Use stoichiometric control to avoid over-halogenation, as seen in analogous compounds like 3,5-Dichloro-4-fluorobenzonitrile . Confirm regiochemistry via NMR and X-ray crystallography .
Q. Which analytical techniques are most reliable for verifying the purity and structure of this compound?
- Methodological Answer : Combine and NMR to confirm aromatic substitution patterns, while NMR resolves fluorine environments (δ = -100 to -120 ppm for meta-fluorine) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated m/z for : 187.96). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures <5% impurities .
Q. How does solvent choice impact the solubility and reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s polarity (logP ~1.8 predicted). For SNAr reactions, use DMF at 80°C with KCO as base to activate the nitrile-adjacent halogen . Solvent screening via UV-Vis spectroscopy (λmax 270–290 nm) can quantify solubility thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction pathways for hydroxyl-group introduction in halogenated benzonitriles?
- Methodological Answer : Discrepancies may arise from competing mechanisms (e.g., radical vs. ionic pathways). For hydroxylation, compare acid-catalyzed hydrolysis of methoxy precursors (HSO, 60°C) vs. oxidative methods (e.g., NaIO/RuCl). Monitor intermediates via in situ IR spectroscopy (C-O stretch at 1250 cm) and DFT calculations (B3LYP/6-31G*) to identify transition states .
Q. What strategies optimize the stability of this compound under catalytic cross-coupling conditions?
- Methodological Answer : The nitrile group may deactivate catalysts (e.g., Pd in Suzuki couplings). Use Pd(OAc) with SPhos ligand (2 mol%) in THF at 60°C to prevent nitrile coordination . Pre-functionalize the hydroxyl group as a triflate (TfO, pyridine) to enhance stability during coupling . Monitor decomposition via GC-MS for byproduct identification .
Q. What computational approaches best model substituent effects on the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the ωB97X-D/cc-pVTZ level predicts Hammett σ values for substituents (Cl: +0.23, F: +0.06, OH: -0.37) . Electrostatic potential maps (MEPs) visualize electron-deficient regions for nucleophilic attack. Compare with experimental UV-Vis spectra to validate frontier molecular orbitals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
